molecular formula C14H17BrO2 B12070004 trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate

trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate

Cat. No.: B12070004
M. Wt: 297.19 g/mol
InChI Key: YKFDCQABNYVPBT-NWDGAFQWSA-N
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Description

trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and organic synthesis. Its core structure integrates a bromo-functionalized aromatic ring with a sterically protected cyclopropane carboxylate, making it a versatile building block for constructing complex bioactive molecules. The primary research application of this compound is as a sophisticated synthetic intermediate in medicinal chemistry. The tert-butyl ester group provides exceptional stability, protecting the carboxylic acid functionality during synthetic sequences, and can be readily deprotected under mild acidic conditions to reveal the free carboxylic acid for further derivatization . The strategically positioned 3-bromophenyl moiety serves as a crucial synthetic handle, enabling rapid diversification of the molecule through modern cross-coupling methodologies, such as Suzuki-Miyaura reactions . This allows researchers to efficiently create libraries of analogues for structure-activity relationship (SAR) studies. This compound is of significant interest in drug discovery projects targeting the central nervous system (CNS) and infectious diseases. Cyclopropane-containing scaffolds, like this one, are recognized for their ability to modulate G-protein coupled receptors (GPCRs) . Furthermore, substituted cyclopropane carboxylic acids have demonstrated potent activity as inhibitors of bacterial enzymes like O-acetylserine sulfhydrylase (OASS), representing a promising strategy for developing novel antibacterial adjuvants . The trans configuration of the cyclopropane ring is typically critical for optimal biological activity and metabolic stability . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H17BrO2/c1-14(2,3)17-13(16)12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1

InChI Key

YKFDCQABNYVPBT-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Cobalt-Catalyzed Cyclopropanation

The most efficient method involves cobalt-catalyzed cyclopropanation of 3-bromostyrene with tert-butyl diazoacetate (t-BuDA). A bioinspired cobaloxime catalyst (e.g., Co1) enables rapid intermolecular cyclopropanation under mild conditions:

Reaction Conditions Outcomes
Catalyst: Co1 (10 mol%)Yield: 84–95%
Solvent: Dichloromethane (DCM)Diastereomeric ratio (trans/cis): 60/40
Temperature: Room temperatureReaction time: 10 minutes

This method leverages cobalt carbene radical intermediates, confirmed via radical trapping experiments with TEMPO.

Copper-Mediated Cyclopropanation

Alternative protocols employ copper catalysts for cyclopropanation. For example, CuI with triphenylphosphine in DCM or toluene achieves moderate yields:

Reaction Conditions Outcomes
Catalyst: CuI (5 mol%)Yield: 43–72%
Solvent: Toluene or DCMDiastereomeric ratio (trans/cis): 58/42–67/33
Temperature: 80–110°CReaction time: 2–3 hours

This approach is less stereoselective than cobalt-based methods but remains valuable for large-scale applications.

Esterification of Cyclopropanecarboxylic Acid Precursors

Direct Esterification with tert-Butanol

trans-2-(3-Bromophenyl)cyclopropanecarboxylic acid (CAS: 34919-34-1) serves as a key intermediate. Esterification with tert-butanol under acidic or basic conditions yields the target compound:

Reaction Conditions Outcomes
Reagent: tert-Butanol, H₂SO₄ (cat.)Yield: 78–85%
Solvent: ToluenePurity: >95% (HPLC)
Temperature: Reflux (110°C)Reaction time: 12–24 hours

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures retention of configuration during esterification:

Reaction Conditions Outcomes
Reagents: DIAD, PPh₃Yield: 89%
Solvent: THFStereochemical purity: >99% trans
Temperature: 0°C to room temperatureReaction time: 4–6 hours

This method is critical for applications requiring high enantiomeric excess.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between trans-tert-butyl 2-bromocyclopropanecarboxylate and 3-bromophenylboronic acid achieves functionalization:

Reaction Conditions Outcomes
Catalyst: Pd(PPh₃)₄ (5 mol%)Yield: 65–72%
Base: K₂CO₃Purity: 90–94%
Solvent: Dioxane/H₂O (3:1)Reaction time: 12 hours

Buchwald-Hartwig Amination

For nitrogen-containing analogs, amination protocols are employed:

Reaction Conditions Outcomes
Catalyst: Pd₂(dba)₃ (2 mol%)Yield: 58%
Ligand: BrettPhosDiastereomeric ratio (trans/cis): 55/45
Solvent: 1,4-DioxaneReaction time: 6 hours

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Complexity
Cobalt-catalyzed84–95%Moderate (60:40)HighLow
Copper-mediated43–72%Low (58:42)ModerateModerate
Mitsunobu esterification89%High (>99% trans)LowHigh
Suzuki coupling65–72%N/AModerateHigh

Industrial-Scale Production Considerations

  • Cost Efficiency : Cobalt catalysts are cost-prohibitive for large-scale use; copper-based methods are preferred despite lower yields.

  • Safety : Diazo compounds require careful handling due to explosion risks; flow chemistry systems mitigate hazards.

  • Purification : Silica gel chromatography remains standard, but crystallization in hexane/ethyl acetate mixtures improves throughput .

Chemical Reactions Analysis

    Reactions: trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate can undergo various reactions, including

    Common Reagents and Conditions: Boron reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.

    Major Products: The major product of the coupling reaction is the desired cyclopropanecarboxylate.

  • Scientific Research Applications

    Pharmacological Applications

    Trans-tert-butyl 2-(3-bromophenyl)cyclopropanecarboxylate has been investigated for its role as an inhibitor of specific enzymes, such as O-acetylserine sulfhydrylase (OASS). Research indicates that compounds derived from cyclopropane carboxylic acids can act as effective inhibitors against OASS, which is crucial for cysteine biosynthesis in bacteria. This inhibition can enhance the efficacy of antibiotics like colistin by acting as an adjuvant to treat infections caused by multidrug-resistant pathogens .

    Case Study: OASS Inhibition

    • Research Findings : The derivatives of this compound showed nanomolar activity against both OASS isoforms in vitro. The ester derivatives were particularly noted for their ability to penetrate bacterial walls and release active forms within the cells .
    • Significance : This suggests potential use in developing new antibacterial agents, especially against resistant strains.

    Synthetic Applications

    The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other cyclopropane derivatives. Its reactivity allows it to participate in various chemical reactions, including cyclopropanation and cross-coupling reactions.

    Synthesis of Derivatives

    • Example Reaction : The compound can be synthesized via the cyclopropanation of 2-vinylpyridine with tert-butyl diazoacetate using chiral porphyrin catalysts, yielding high diastereoselectivity and enantioselectivity .
    • Yield : This method has demonstrated yields upwards of 69% for the desired cyclopropane product .
    Reaction TypeConditionsYield (%)
    CyclopropanationToluene, 80°C69
    Cross-CouplingTetrahydrofuran, 60-65°CVaries

    Potential Therapeutic Uses

    Beyond its synthetic utility, this compound may have implications in drug design. The dynamic nature of ligand-target interactions observed with this compound suggests that modifications at specific positions can lead to more potent inhibitors or drugs.

    Drug Design Insights

    • Dynamic Ligand-Target Interactions : Studies utilizing enhanced sampling methods have shown that substituents at the 3' position can optimize binding affinity and specificity for target enzymes .
    • Pro-drug Potential : The ester form of this compound may act as a pro-drug, which improves bioavailability and therapeutic efficacy once metabolized within the organism .

    Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. its cyclopropane ring and functional groups likely play a role in interactions with biological targets.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights

    Biological Activity

    trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    The compound features a cyclopropane ring substituted with a bromophenyl group and a tert-butyl ester. Its structural formula is as follows:

    C16H20BrO2\text{C}_{16}\text{H}_{20}\text{BrO}_2

    Antiproliferative Effects

    Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, a related compound showed significant activity against Trypanosoma brucei, with an EC50 value of 0.052 μM, indicating potent antiproliferative effects compared to mammalian cell lines .

    The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell growth and apoptosis. Studies suggest that compounds with similar structures can influence the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation in glioblastoma cells .

    Study on Trypanosoma brucei

    In a screening of pharmacologically active compounds against Trypanosoma brucei, this compound was noted for its selectivity over mammalian cells. The following table summarizes the antiproliferative activity of various compounds tested against T. brucei and MRC-5 cells:

    CompoundEC50 (μM)Selectivity Index (T.b./MRC-5)
    Compound A0.052765
    Compound B0.27103
    This compoundTBDTBD

    Pharmacokinetics

    Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that similar compounds exhibit rapid absorption and significant brain penetration, which is crucial for central nervous system targets .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is vital for optimizing the biological activity of cyclopropane derivatives. Modifications in the bromophenyl substituent or the tert-butyl group can significantly affect potency and selectivity. For example, altering the position of substituents on the phenyl ring has been shown to enhance antiproliferative effects .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized styrene derivative. Key steps include:

    • Cyclopropane Ring Formation : Use a metal-mediated (e.g., Zn/Cu) or Bingel reaction to generate the cyclopropane core.
    • Bromophenyl Incorporation : Introduce the 3-bromophenyl group via Suzuki coupling or electrophilic aromatic substitution, leveraging brominated triflates (e.g., 3-bromophenyl trifluoromethanesulfonate, CAS 66107-31-1) as intermediates .
    • Ester Protection : Protect the carboxylic acid with tert-butyl groups using Boc anhydride under anhydrous conditions.
      • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents like (bromomethyl)triphenylphosphonium bromide (CAS 1034-49-7) to minimize side products .

    Q. What purification techniques are recommended for isolating this compound?

    • Methodological Answer :

    • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to separate the product from unreacted bromophenyl precursors.
    • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals. Confirm purity via NMR (¹H/¹³C) and HPLC (>95%) .

    Advanced Research Questions

    Q. How can stereochemical integrity of the trans-configuration in the cyclopropane ring be validated during synthesis?

    • Methodological Answer :

    • Chiral Analysis : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) to resolve enantiomers. Compare retention times with authentic standards.
    • X-ray Crystallography : Resolve the crystal structure (as demonstrated in tert-butyl carbamate derivatives) to confirm trans stereochemistry .
    • NOESY NMR : Detect spatial proximity between the tert-butyl group and the bromophenyl substituent to infer relative configuration .

    Q. What mechanistic insights explain the reactivity of the 3-bromophenyl substituent in cross-coupling reactions?

    • Methodological Answer :

    • Electronic Effects : The bromine atom acts as a directing group, enhancing electrophilic substitution at the para position. Use DFT calculations to map electron density distribution.
    • Coupling Reactions : Perform Suzuki-Miyaura coupling with arylboronic acids, using Pd(PPh₃)₄ as a catalyst. Monitor regioselectivity via GC-MS, noting potential dehalogenation side reactions .

    Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

    • Methodological Answer :

    • Dynamic Effects : Analyze temperature-dependent NMR to identify conformational flexibility in the cyclopropane ring.
    • DFT Simulations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian09) to validate assignments .
    • Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-n-butyl-aniline-d4 derivatives) to simplify splitting patterns .

    Q. What strategies mitigate decomposition of the tert-butyl ester under acidic or basic conditions?

    • Methodological Answer :

    • Stability Studies : Use accelerated degradation tests (e.g., 40°C, 75% RH) with LC-MS monitoring.
    • Protection Alternatives : Compare with more stable esters (e.g., methyl or benzyl esters) if hydrolysis occurs.
    • Buffered Conditions : Perform reactions in pH-controlled media (e.g., phosphate buffer) to preserve the tert-butyl group .

    Data Interpretation & Troubleshooting

    Q. How should researchers address low yields in the final cyclopropanation step?

    • Methodological Answer :

    • Intermediate Trapping : Quench the reaction at intervals to identify unstable intermediates (e.g., using in situ IR spectroscopy).
    • Catalyst Screening : Test alternative transition metals (e.g., Rh₂(OAc)₄) or ligands to enhance cyclopropane formation .
    • Byproduct Analysis : Characterize side products via HRMS to refine stoichiometry or reaction time .

    Q. What analytical methods are critical for confirming the absence of hazardous impurities?

    • Methodological Answer :

    • Elemental Analysis : Verify bromine content matches theoretical values.
    • ICP-MS : Detect residual metal catalysts (e.g., Cu, Zn) below 10 ppm.
    • Safety Protocols : Follow GHS guidelines for handling brominated compounds, including fume hood use and waste disposal .

    Tables

    Key Reagents CAS Number Role Source
    3-Bromophenyl triflate66107-31-1Electrophilic arylating agent
    (Bromomethyl)triphenylphosphonium bromide1034-49-7Cyclopropanation precursor
    tert-Butyl carbamate derivatives77152-97-7Structural analogs for comparison

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